Product packaging for Geranylgeranyl Phenyl Sulfide(Cat. No.:CAS No. 57804-27-0)

Geranylgeranyl Phenyl Sulfide

Cat. No.: B116775
CAS No.: 57804-27-0
M. Wt: 382.6 g/mol
InChI Key: MYTISHNKWOCLGO-GHDNBGIDSA-N
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Description

Contextualization within Isoprenoid and Organosulfur Chemistry

Geranylgeranyl phenyl sulfide (B99878) is classified as both an isoprenoid derivative and an organosulfur compound. The geranylgeranyl group is a diterpenoid, built from four isoprene (B109036) units, and is a key intermediate in the biosynthesis of a vast array of natural products. nih.gov Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and are known for their diverse chemical and biological activities. britannica.comwikipedia.org The sulfide linkage in geranylgeranyl phenyl sulfide, also known as a thioether, imparts specific chemical properties that distinguish it from its oxygen-containing ether analog. wikipedia.org

Importance of Polyisoprenoid Structures in Chemical Biology

Polyisoprenoid chains, such as the geranylgeranyl group, are fundamental building blocks in all living organisms. nih.govibb.edu.pl They are integral components of various essential biomolecules, including quinones involved in electron transport, and the side chains of vitamins E and K. researchgate.netcymitquimica.com A crucial role of the geranylgeranyl moiety in cellular biology is in the post-translational modification of proteins, a process known as geranylgeranylation. researchgate.netnih.gov This lipid modification anchors proteins to cellular membranes, which is critical for their function in signal transduction pathways. nih.gov The study of synthetic polyisoprenoid derivatives like this compound can provide valuable insights into these complex biological processes.

Role of Phenyl Sulfide Linkages in Chemical and Biological Systems

The phenyl sulfide linkage is a versatile functional group in both chemistry and biology. In organic synthesis, phenyl sulfides are stable intermediates that can be readily transformed into other functional groups. wikipedia.orgontosight.ai For instance, they can be oxidized to sulfoxides and sulfones, which have applications in medicinal chemistry. wikipedia.orgmdpi.com The carbon-sulfur bond in phenyl sulfides can be cleaved under specific conditions, allowing for the controlled release of the constituent parts of the molecule. researchgate.net In biological contexts, sulfur-containing compounds play a myriad of roles, from the structural stabilization of proteins through disulfide bonds to acting as signaling molecules. jmchemsci.comnsf.gov While not a naturally occurring linkage in the same way as a peptide bond, the phenyl sulfide moiety in synthetic molecules can be used to mimic or probe biological interactions.

Overview of Research Trajectories Related to Geranylgeranyl and Phenyl Sulfide Moieties

Research involving the geranylgeranyl group often focuses on its role in protein prenylation and the development of inhibitors for enzymes involved in this process, such as geranylgeranyl diphosphate (B83284) synthase (GGDPS), as potential therapeutic agents. nih.gov Geranylgeranyl derivatives are also investigated for their own biological activities, which can include antimicrobial and anti-inflammatory properties. researchgate.netresearchgate.netgoogle.com

The phenyl sulfide moiety is a cornerstone of organosulfur chemistry, with research spanning from the development of new synthetic methods to the creation of novel materials and pharmaceuticals. acs.orgacs.orgnycu.edu.tw The reactivity of the sulfide bond is often exploited in the design of "pro-drugs" that release an active compound under specific physiological conditions. researchgate.net The combination of these two moieties in this compound has been utilized in the total synthesis of complex natural products, where it serves as a key building block for introducing the geranylgeranyl side chain. nih.gov

PropertyValue
Chemical Name geranyl phenyl sulfide
CAS Number 35162-74-4
Molecular Formula C16H22S
Molecular Weight 246.417 g/mol

Table 1: Chemical Properties of this compound. lookchem.com

ReagentsConditionsYieldReference
trans-geranyl bromide, thiophenol, sodium hydridetetrahydrofuran, 0 - 20 °C99.0%DOI:10.1016/S0040-4020(98)01065-5
Neryl diphenyl phosphate, sodium thiophenolateNot specified97.2%Not specified

Table 2: Synthesis of this compound. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38S B116775 Geranylgeranyl Phenyl Sulfide CAS No. 57804-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38S/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26-18-7-6-8-19-26/h6-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-5H3/b23-14+,24-16+,25-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTISHNKWOCLGO-GHDNBGIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCSC1=CC=CC=C1)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CSC1=CC=CC=C1)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135263
Record name [[(2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-yl]thio]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57804-27-0
Record name [[(2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-yl]thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57804-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [[(2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-yl]thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for Geranylgeranyl Phenyl Sulfide (B99878)

The synthesis of geranylgeranyl phenyl sulfide, a specialized thioether, can be accomplished through several strategic pathways. These methods primarily involve the formation of a carbon-sulfur bond by reacting a geranylgeranyl precursor with a phenylthio source. The choice of method often depends on the availability of starting materials and the desired reaction conditions.

Thiol-Ene Coupling Reactions with Polyisoprenoids

The thiol-ene reaction provides a powerful and atom-economical method for the synthesis of thioethers. wikipedia.org This reaction proceeds via a free-radical mechanism, where a thiyl radical adds across a carbon-carbon double bond. wikipedia.orgresearchgate.net In the context of this compound synthesis, this involves the reaction of thiophenol (as the thiol component) with a polyisoprenoid such as geranylgeraniol (B1671449) or a derivative thereof.

The process is typically initiated by light, heat, or a radical initiator, which generates a phenylthiyl radical (PhS•) from thiophenol. wikipedia.org This highly reactive radical then adds to one of the electron-rich double bonds of the geranylgeranyl chain. This addition follows an anti-Markovnikov regioselectivity, meaning the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.org The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of thiophenol, propagating the radical chain and forming the final this compound product. researchgate.net While this method is highly efficient for many systems, reactions involving allylic C-H bonds, such as those in terpenes, can sometimes be challenging due to competing hydrogen abstraction from the allylic position. nih.gov

Nucleophilic Substitution Reactions Utilizing Allylic Halide Precursors

A more traditional and widely employed method for synthesizing this compound is through a nucleophilic substitution reaction. organic-chemistry.org This approach typically involves an SN2 mechanism where a nucleophilic sulfur species, such as the thiophenolate anion, attacks an electrophilic geranylgeranyl precursor bearing a leaving group. organic-chemistry.orgopenstax.org

The most common precursors are geranylgeranyl halides, such as geranylgeranyl chloride or bromide. Geranylgeranyl chloride can be prepared from geraniol (B1671447) under mild conditions using reagents like triphenylphosphine (B44618) and carbon tetrachloride, which avoids the allylic rearrangements often seen with other methods. orgsyn.org The thiophenolate nucleophile is readily generated by treating thiophenol with a base, for instance, sodium hydride (NaH). The subsequent reaction between the geranylgeranyl halide and the thiophenolate salt proceeds to form the desired thioether. This type of reaction is foundational in the synthesis of many isoprenoid-substituted compounds. dokumen.pub

Table 1: Nucleophilic Substitution for this compound Synthesis
Geranylgeranyl PrecursorThiol SourceBase/ReagentSolventYield
trans-Geranyl bromideThiophenolSodium hydrideTetrahydrofuran99.0%
Geranyl chlorideSodium thiophenolate---

Advanced Catalytic Methods for Carbon-Sulfur Bond Formation

Modern organic synthesis has seen the development of advanced catalytic methods for constructing carbon-sulfur bonds, which offer alternatives to traditional approaches. rsc.org Transition-metal catalysis, particularly using palladium or copper, provides powerful tools for C–S cross-coupling reactions. rsc.orgmdpi.com

Palladium-catalyzed reactions, for instance, can couple aryl halides or triflates with thiols to form aryl sulfides. mdpi.com A typical catalytic cycle involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by reaction with the thiolate and subsequent reductive elimination to yield the product and regenerate the catalyst. mdpi.com S-Allyl thiocarbamates have been used as effective allylthiolating agents for aryl iodides under palladium catalysis, providing a practical route to allyl aryl sulfides. oup.com

Copper-catalyzed C-S coupling reactions have also emerged as a valuable strategy, known for their cost-effectiveness and versatility. rsc.orgbeilstein-journals.org These methods can facilitate the coupling of a wide range of substrates. While specific examples detailing the synthesis of this compound using these advanced catalytic methods are not extensively documented, the general principles are broadly applicable for forming the required C(sp²)-S bond and represent a viable synthetic route. rsc.org

Chemical Transformations of the Sulfide Moiety

The sulfide group in this compound is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone. These transformations are valuable as they introduce new functional groups and modify the electronic and steric properties of the molecule, providing access to important synthetic intermediates. jchemrev.comrsc.org

Selective Oxidation to Geranylgeranyl Phenyl Sulfoxide

The selective oxidation of a sulfide to a sulfoxide requires careful control of reaction conditions to prevent over-oxidation to the sulfone. jchemrev.com For a substrate like this compound, a key challenge is to oxidize the sulfur atom without affecting the numerous electron-rich double bonds in the polyisoprenoid chain. nih.govorganic-chemistry.orgacs.org

A highly effective method employs a composite metal oxide catalyst, lithium niobate molybdate (B1676688) (LiNbMoO₆), in combination with hydrogen peroxide (H₂O₂). nih.govgoogle.com This system demonstrates remarkable chemoselectivity, oxidizing the sulfide moiety while leaving the double bonds intact. organic-chemistry.orgacs.org To favor the formation of the sulfoxide, the reaction is typically performed using one equivalent of H₂O₂ at a low temperature, such as 0 °C. google.com Under these mild conditions, pure geranylgeranyl phenyl sulfoxide can be obtained in high yield. google.com

Other common oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) can also be used. rsc.orgderpharmachemica.com However, with highly reactive substrates, m-CPBA can lead to epoxidation of the double bonds if not carefully controlled. google.com Achieving selectivity with m-CPBA generally requires using one equivalent of the oxidant at low temperatures (-78 to 0 °C). google.comderpharmachemica.com

Further Oxidation to Geranylgeranyl Phenyl Sulfone

The complete oxidation of the sulfide to the corresponding sulfone is readily achieved by using more forceful reaction conditions or a higher stoichiometry of the oxidizing agent. koreascience.kr The sulfone functional group is a valuable synthetic handle, notably used in olefination reactions. researchgate.net

Using the same LiNbMoO₆-H₂O₂ catalytic system, geranylgeranyl phenyl sulfone can be prepared by increasing the amount of hydrogen peroxide to two or more equivalents. google.com The reaction is often allowed to proceed for a longer duration or at room temperature to ensure complete conversion of both the starting sulfide and the intermediate sulfoxide to the final sulfone product. google.com For example, treating this compound with three equivalents of 30% H₂O₂ in methanol (B129727) with a catalytic amount of LiNbMoO₆ at room temperature for four hours results in the formation of geranylgeranyl phenyl sulfone in high yield (85%). google.com

Similarly, when using m-CPBA, employing two or more equivalents of the oxidant at room temperature facilitates the oxidation of the sulfide all the way to the sulfone. rsc.orggoogle.com

Table 2: Oxidation of this compound
ProductOxidant SystemStoichiometry (Oxidant)ConditionsYieldReference
Geranylgeranyl Phenyl SulfoxideH₂O₂ / LiNbMoO₆1.0 eq.Methanol, 0 °C, 1 hr- google.com
Geranylgeranyl Phenyl SulfoneH₂O₂ / LiNbMoO₆3.0 eq.Methanol, RT, 4 hr85% google.com
Geranyl Phenyl SulfoxideH₂O₂ / LiNbMoO₆1.0 eq.Methanol, 0 °C, 1 hr83% google.com
Geranyl Phenyl Sulfonem-CPBA>2.0 eq.Dichloromethane, RT- rsc.orggoogle.com

Reductive Cleavage and Derivatization Strategies

The phenylthio group in this compound serves as a versatile functional handle that can be reductively cleaved to generate the corresponding hydrocarbon or derivatized to introduce other functionalities.

Reductive Cleavage:

Reductive cleavage of the carbon-sulfur bond is a fundamental transformation that allows for the removal of the phenylthio group, typically to yield the parent geranylgeranyl moiety. This process is often a crucial final step in a synthetic sequence where the sulfide has served as an activating or directing group. A common method for this transformation involves the use of dissolving metal reductions, such as lithium in ethylamine (B1201723) or sodium in liquid ammonia. These conditions generate solvated electrons that effectively cleave the C-S bond.

Another powerful method for the reductive lithiation of phenyl thioethers utilizes aromatic radical-anions. pitt.edu This approach has been shown to be effective for the preparation of organometallic nucleophiles. pitt.edu While highly efficient, large-scale applications can be complicated by the need to separate the desired product from aromatic byproducts. pitt.edu To address this, an improved procedure using 1-(N,N-dimethylamino)naphthalenide for reductive lithiation has been developed. pitt.edu

The choice of reducing agent and reaction conditions can be critical to avoid unwanted side reactions, such as the reduction of double bonds within the geranylgeranyl chain. For instance, the combination of lithium aluminum hydride (LiAlH₄) with potassium tert-butoxide (KOtBu) has been reported for the reductive cleavage of aryl C-O bonds, and similar principles could be applicable to C-S bonds, offering a catalyst-free method to produce arenes. rsc.org

Derivatization Strategies:

The phenylthio group can also be a precursor to other functional groups. Oxidation of the sulfide to the corresponding sulfoxide or sulfone significantly alters its chemical reactivity. For example, the resulting sulfone can participate in Julia-Kocienski olefination reactions, a powerful method for forming carbon-carbon double bonds with high stereoselectivity.

Furthermore, the anion generated by deprotonation of the carbon alpha to the sulfur atom is a soft nucleophile that can be used to form new carbon-carbon bonds. This strategy is central to the use of this compound as a building block in the synthesis of more complex molecules. For instance, alkylation of the α-carbanion followed by reductive desulfurization provides a route to elongated or branched isoprenoid chains.

A study on the synthesis of dl-C17-Cecropia juvenile hormone employed the alkylation of an allylic carbanion stabilized by the sulfur atom of a phenyl sulfide. tandfonline.com This was followed by the reductive removal of the sulfur to form the desired carbon-carbon bond. tandfonline.com Similarly, the synthesis of methyl trans, trans-farnesoate involved the reductive removal of a thiophenyl group after its use in facilitating a key carbon-carbon bond formation. tandfonline.com

The following table summarizes selected reductive cleavage and derivatization strategies involving phenyl sulfides in organic synthesis:

Transformation Reagents and Conditions Application Reference
Reductive LithiationAromatic Radical-Anions (e.g., 1-(N,N-dimethylamino)naphthalenide)Preparation of organometallic nucleophiles pitt.edu
Reductive CleavageLiAlH₄ / KOtBuCleavage of C-O bonds (potentially applicable to C-S) rsc.org
Alkylation & Reductive Removal1. Base (e.g., n-BuLi) 2. Electrophile 3. Reducing agentC-C bond formation in the synthesis of complex molecules tandfonline.comtandfonline.com
Oxidation to SulfoneOxidizing agent (e.g., m-CPBA)Preparation for Julia-Kocienski olefination

Stereoselective and Regioselective Synthesis Strategies

The trisubstituted double bonds within the geranylgeranyl chain present significant challenges in terms of stereocontrol during synthesis. This compound is a key player in strategies designed to address these challenges, enabling both stereoselective and regioselective transformations.

Stereoselective Synthesis:

Stereoselective synthesis aims to control the formation of specific stereoisomers. In the context of this compound, this often pertains to controlling the geometry of the double bonds (E vs. Z) or the stereochemistry of newly formed chiral centers.

The Biellmann-Ducep reaction, which involves the alkylation of a carbanion stabilized by a phenylthio group, has been utilized for the stereoselective synthesis of isoprenoids. researchgate.net This method allows for the coupling of isoprenoid units with retention of the original double bond geometry. researchgate.net For example, the synthesis of dl-C17-Cecropia juvenile hormone utilized this approach for the stereocontrolled construction of a trisubstituted double bond. tandfonline.com

Allyltitanocenes generated from geranyl phenyl sulfide have been shown to react with ketones with high diastereoselectivity, allowing for the construction of acyclic systems with adjacent quaternary stereocenters. mol-chem.com The stereochemistry of the resulting homoallylic alcohol can be controlled by the geometry of the starting allyl sulfide and the reaction conditions. mol-chem.com

The following table highlights key findings in the stereoselective synthesis utilizing phenyl sulfide derivatives:

Reaction Type Substrates Key Observation Reference
AllylationAllyltitanocene from geranyl phenyl sulfide and ketonesHigh diastereoselectivity in the formation of tertiary homoallylic alcohols with contiguous quaternary centers. mol-chem.com
C-C CouplingAllylic carbanion of phenyl sulfide and an electrophileStereocontrolled construction of trisubstituted double bonds. tandfonline.com
Isoprenoid CouplingGeranyl p-tolyl sulphone and ω-bromogeranyl acetateStereoselective synthesis of all-trans-polyprenols. researchgate.net

Regioselective Synthesis:

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the context of this compound, this is particularly important when the sulfide is used to generate a nucleophile or when the polyene chain undergoes cyclization.

The phenylthio group can direct metallation to the α-position, allowing for regioselective functionalization at that site. Subsequent reactions, such as alkylation, will therefore occur at a predictable location.

Acid-catalyzed cyclization of geranyl phenyl sulfide can lead to the formation of cyclic products like cyclocitryl phenyl sulfides. researchgate.net The regioselectivity of this cyclization can be influenced by the reaction conditions and the nature of the catalyst. researchgate.net

Integration of this compound into Complex Molecular Architectures

The synthetic utility of this compound is most evident in its application to the total synthesis of complex natural products and their analogues. Its ability to serve as a stable yet reactive building block makes it an ideal starting point for constructing intricate molecular frameworks.

One notable application is in the synthesis of macrocyclic terpenoids. Anion-induced cyclization of this compound has been used to synthesize 14-membered diterpenes such as 3Z-cembrene A and cembrenene. researchgate.net This strategy highlights the ability of the phenyl sulfide to facilitate the formation of large rings, which are common structural motifs in many biologically active natural products.

Furthermore, this compound derivatives are key intermediates in convergent synthetic strategies. For example, in the synthesis of ω-hydroxygeranylgeraniol, geraniol was converted into two key synthons: the tetrahydropyranyl ether of 8-chlorogeraniol and 8-hydroxygeranylphenylsulfone. researchgate.net The combination of these two fragments, followed by reductive removal of the phenylsulfonyl group, yielded the target molecule. researchgate.net This approach allows for the efficient assembly of a complex molecule from smaller, more manageable pieces.

The synthesis of complex molecules often requires the precise installation of functional groups and the controlled formation of multiple stereocenters. The chemical properties of this compound, as detailed in the preceding sections, make it a powerful tool for achieving these objectives in modern organic synthesis.

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Biological and Mechanistic Investigations

Role in Isoprenoid Biosynthesis Regulation

Interference with Geranylgeranyl Pyrophosphate Synthase (GGDPS)

Geranylgeranyl pyrophosphate synthase (GGDPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for synthesizing geranylgeranyl pyrophosphate (GGPP). nih.govhmdb.ca GGPP is a vital precursor for the geranylgeranylation of proteins, a post-translational modification essential for the function of small GTPases like Rho, Rac, and Rab. nih.gov These proteins are key regulators of numerous cellular processes.

Given its geranylgeranyl group, Geranylgeranyl Phenyl Sulfide (B99878) could theoretically interfere with GGDPS activity. This interference might occur through competitive inhibition, where the compound binds to the enzyme's active site, competing with the natural substrate, farnesyl pyrophosphate (FPP). Alternatively, it could bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov Inhibitors of GGDPS are of significant therapeutic interest as they can disrupt the function of proteins involved in disease progression. proteopedia.org

Table 1: Examples of Investigated GGDPS Inhibitors

Inhibitor Class Example Compound(s) Mechanism of Action
Bisphosphonates Zoledronate, Risedronate Compete with the pyrophosphate moiety of the substrate.
Isoprenoid Bisphosphonates Digeranyl bisphosphonate Compete with the isoprenoid substrate (FPP).

| Thienopyrimidines | ThP-BP Inhibitors | Bind to the FPP substrate site. |

Modulation of Sterol Biosynthesis (e.g., Oxidosqualene Cyclases)

Sterol biosynthesis is a fundamental process in eukaryotes, producing essential membrane components and signaling molecules. nih.govnih.gov A key step in this pathway is the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs). nih.govnih.gov In plants and fungi, this leads to the formation of cycloartenol (B190886) and lanosterol, respectively, which are precursors to other sterols. nih.gov

Research has shown that sulfide derivatives of oxidosqualene, including phenyl sulfide derivatives, can act as inhibitors of OSCs. researchgate.net These compounds are designed to mimic the substrate or transition states of the cyclization reaction. For instance, various conjugated and non-conjugated phenylthio derivatives of oxidosqualene have demonstrated inhibitory activity against OSCs from pig liver and Saccharomyces cerevisiae, as well as the related squalene-hopene cyclase (SHC) from Alicyclobacillus acidocaldarius. researchgate.net The presence of the phenyl sulfide moiety in Geranylgeranyl Phenyl Sulfide suggests a potential, though uninvestigated, capacity to interact with and possibly inhibit OSCs, thereby modulating sterol biosynthesis.

Table 2: Types of Plant Oxidosqualene Cyclases and Their Products

OSC Type Primary Product Function
Cycloartenol Synthase (CAS) Cycloartenol Precursor for phytosterols.
β-Amyrin Synthase (bAS) β-Amyrin Precursor for triterpenoid (B12794562) saponins.
Lupeol Synthase (LUS) Lupeol Precursor for various bioactive triterpenoids.

| Lanosterol Synthase (LAS) | Lanosterol | Precursor for sterols in fungi and animals. |

Enzymatic Mechanisms Involving Sulfur Chemistry

The sulfur atom in this compound points to a potential role in pathways involving sulfur chemistry, which are widespread and critical for life. acs.orgnih.gov

Enzymatic Carbon-Sulfur Bond Formation in Natural Product Biosynthesis

The formation of carbon-sulfur (C-S) bonds is a key step in the biosynthesis of many natural products with significant biological activities. acs.orgacs.org Enzymes have evolved diverse mechanisms to catalyze these reactions. These mechanisms include nucleophilic substitution reactions involving sulfur donors like cysteine and glutathione, as well as radical-based reactions. acs.orgnih.gov The biosynthesis of sulfur-containing secondary metabolites is an area of growing research, revealing complex enzymatic strategies for incorporating sulfur into organic molecules. nih.govresearchgate.net

Investigation of Sulfur Atom Sources and Metabolic Trafficking

In biological systems, sulfur is assimilated, typically from inorganic sulfate, and trafficked through various metabolic pathways. wikipedia.orgplos.org Cysteine serves as the primary precursor for a vast array of sulfur-containing functional molecules. nih.gov The transfer of sulfur often involves carrier proteins and persulfide intermediates (R-S-SH), which deliver the sulfur atom to its destination for incorporation into metabolites like iron-sulfur clusters, cofactors, and modified nucleic acids. nih.govnih.gov Understanding these trafficking systems is crucial for comprehending how cells manage sulfur economy and respond to environmental stress. frontiersin.org

Impact on Post-Transcriptional RNA Modifications (e.g., Geranylated tRNA)

Post-transcriptional modifications of transfer RNA (tRNA) are essential for accurate and efficient protein synthesis. mdpi.comresearchgate.net One such modification is geranylation, where a geranyl group is attached to the sulfur atom of a 2-thiouridine (B16713) residue at the wobble position of the anticodon in certain tRNAs. nih.govnih.gov This hydrophobic modification has been observed in bacteria and influences codon recognition and helps prevent frameshifting errors during translation. nih.govnih.gov The presence of a geranylgeranyl group in this compound is noteworthy in this context. While it is a larger isoprenoid than the geranyl group, its presence suggests a potential to interact with the enzymes responsible for tRNA modification or to otherwise affect the translational machinery, although such interactions remain hypothetical without direct experimental evidence. mdpi.com

Exploration of Modulatory Effects on Cellular Processes in Vitro

While no specific in vitro studies on this compound are documented in the available literature, related compounds containing the geranylgeranyl moiety have been shown to exert various effects on cellular processes. For example, Geranylgeranylacetone (GGA) has been reported to induce apoptosis and inhibit the proliferation of several human cancer cell lines, including leukemia, ovarian carcinoma, and colon cancer cells. nih.gov The cytotoxic effects of GGA appear to be influenced by the cellular environment, such as glucose concentration. nih.gov These findings suggest that compounds containing a geranylgeranyl group can modulate fundamental cellular processes like cell viability and proliferation.

Effects on Cell Cycle Progression and Apoptosis in Model Systems

The post-translational modification of proteins by geranylgeranylation is a critical process for the proper function of numerous proteins involved in cell signaling, proliferation, and survival. Disruption of this pathway, for instance by inhibiting geranylgeranyl diphosphate (B83284) synthase (GGDPS), has been shown to have significant effects on cell cycle progression and to be a potent inducer of apoptosis (programmed cell death) in various cancer cell models.

Inhibition of GGDPS leads to a depletion of GGPP, which is essential for the function of small GTPases like Rho, Rac, and Ral that play pivotal roles in cell cycle control. The lack of geranylgeranylation can impair the membrane localization and function of these proteins, leading to cell cycle arrest. For example, studies on the monoterpene geraniol (B1671447), which has structural similarities to the geranylgeranyl group, have demonstrated its ability to induce cell cycle arrest in prostate cancer cells. nih.gov This is often accompanied by the modulation of key cell cycle regulatory proteins.

Furthermore, the inhibition of geranylgeranylation is a strong trigger for apoptosis. Research on digeranyl bisphosphonate (DGBP), a GGDPS inhibitor, has shown that it induces apoptosis more potently than other bisphosphonates like zoledronate in lymphocytic leukemia cells. nih.govnih.gov This induction of apoptosis is dependent on the depletion of GGPP and is associated with the activation of caspases, key enzymes in the apoptotic cascade. nih.gov The anti-proliferative effects of DGBP could be blocked by caspase inhibitors, confirming the central role of apoptosis in its mechanism of action. nih.gov

Compound/Inhibitor Model System Effect on Cell Cycle Effect on Apoptosis
Digeranyl bisphosphonate (DGBP)Lymphocytic leukemia cellsInhibition of proliferationPotent induction of late apoptosis
GeraniolPC-3 prostate cancer cellsInduction of cell cycle arrestInduction of apoptosis

Influence on Intracellular Protein Localization and Trafficking

Geranylgeranylation is a key lipid modification that anchors proteins to cellular membranes, a process essential for their proper localization and function. This is particularly true for many signaling proteins that need to be tethered to the plasma membrane or the membranes of intracellular organelles to participate in signaling cascades.

A prime example of the importance of geranylgeranylation in protein trafficking is seen with heterotrimeric G proteins. The γ-subunit of these proteins often contains a C-terminal CAAX motif that is a target for geranylgeranylation. This modification is crucial for directing the Gβγ dimer to the endoplasmic reticulum and subsequently, in concert with modifications on the Gα subunit, for targeting the entire heterotrimer to the plasma membrane. nih.gov Studies using fluorescently tagged G protein subunits have shown that while farnesylation (a related lipid modification) may be sufficient for weak membrane association, geranylgeranylation imparts a stronger, more stable membrane anchor. nih.gov

The trafficking of Rho family GTPases is also dependent on geranylgeranylation. These proteins are involved in a wide array of cellular processes, including cytoskeletal organization and cell migration. Their localization to specific cellular compartments is critical for their function and is mediated by their geranylgeranylated C-terminus. Disruption of this process would lead to mislocalization of these proteins and a subsequent breakdown in the signaling pathways they control.

Protein Class Role of Geranylgeranylation Consequence of Inhibition
Heterotrimeric G proteins (γ-subunit)Anchoring to endoplasmic reticulum and plasma membraneImpaired trafficking and signaling
Rho family GTPasesLocalization to specific cellular membranesMislocalization and disruption of downstream signaling

Perturbation of Cellular Signaling Pathways (e.g., PI3K/Akt Pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The proper functioning of this pathway relies on the correct localization and activation of its components, some of which are influenced by geranylgeranylation.

Akt, a serine/threonine kinase, is a key downstream effector of PI3K. The activation of the PI3K/Akt pathway is often initiated by receptor tyrosine kinases at the cell surface. The small GTPase Ras, which can be farnesylated or geranylgeranylated, is a known upstream activator of the PI3K/Akt pathway. Therefore, interfering with Ras prenylation could lead to a downregulation of PI3K/Akt signaling.

Furthermore, hydrogen sulfide (H₂S), a gaseous signaling molecule, has been shown to modulate the PI3K/Akt pathway. nih.gov While a direct link to this compound is not established, the presence of a sulfide moiety suggests a potential for interaction with pathways sensitive to sulfur-containing compounds. Studies have shown that H₂S donors can influence the phosphorylation status of Akt, thereby affecting downstream signaling. nih.gov For instance, in some contexts, H₂S has been observed to reduce the phosphorylation of Akt, leading to a decrease in the activity of this pro-survival pathway. nih.gov

Signaling Pathway Connection to Geranylgeranylation Potential Effect of Inhibition/Perturbation
PI3K/Akt PathwayUpstream activators like Ras are prenylated.Downregulation of pro-survival signaling.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of Geranylgeranyl Phenyl Sulfide (B99878) and identifying potential impurities. By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS allows for the confident assignment of molecular formulas.

In the analysis of analogous compounds, such as S-geranylgeranyl-L-glutathione, electrospray ionization (ESI) is a commonly employed technique. For S-geranylgeranyl-L-glutathione, a positive ion with a measured m/z of 580.3435 was identified, which closely matched the calculated value for the [M+H]⁺ ion (C₃₀H₄₉N₃O₆S), 580.3415. nih.gov This level of accuracy is critical for distinguishing between compounds with very similar nominal masses, a common challenge in impurity profiling.

Table 1: Illustrative HRMS Data for an S-Geranylgeranyl Moiety Containing Compound

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Measured m/z ([M+H]⁺)580.3435
Calculated m/z ([M+H]⁺)580.3415
FormulaC₃₀H₄₉N₃O₆S

Note: Data is for the analogous compound S-geranylgeranyl-L-glutathione. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of Geranylgeranyl Phenyl Sulfide by providing detailed information about its fragmentation pathways. In an MS/MS experiment, the precursor ion of the target molecule is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint.

For the related compound S-geranylgeranyl-L-glutathione, fragmentation of the precursor ion (m/z 580.3435) yielded product ions that were indicative of the geranylgeranyl moiety. nih.gov A key fragment observed was an ion at m/z 273.1, which corresponds to the geranylgeranyl cation (C₂₀H₃₃⁺). nih.gov Further fragmentation of this ion (MS/MS/MS) can provide additional structural confirmation. nih.gov It is expected that this compound would exhibit a similar characteristic loss of the geranylgeranyl group in its MS/MS spectrum, providing a diagnostic marker for this part of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural assignment of this compound in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

For the analogous compound S-geranylgeranyl-L-glutathione, ¹H NMR spectroscopy in DMSO-d₆ revealed characteristic signals for the geranylgeranyl moiety. nih.gov These include signals in the olefinic region (δ 5.04-5.20 ppm) corresponding to the vinyl protons, a complex multiplet for the numerous methylene (B1212753) protons of the isoprenoid chain (δ 1.90-2.10 ppm), and distinct singlets for the methyl groups (δ 1.56-1.64 ppm). nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for the Geranylgeranyl Moiety

ProtonsChemical Shift (δ ppm)Multiplicity
Vinyl CH5.04-5.20m
Methylene CH₂1.90-2.10m
Methyl CH₃1.56-1.64s

Note: Data is for the analogous compound S-geranylgeranyl-L-glutathione in DMSO-d₆. nih.gov

While one-dimensional NMR provides essential information, complex molecules like this compound often exhibit significant signal overlap. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities and achieve complete structural assignment.

COSY experiments would reveal the proton-proton coupling networks within the geranylgeranyl chain and the phenyl group.

HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC experiments are crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the connectivity between the geranylgeranyl chain, the sulfur atom, and the phenyl ring.

The flexible nature of the geranylgeranyl chain means that this compound can adopt multiple conformations in solution. NMR techniques, particularly Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide insights into the through-space proximity of protons. nih.govresearchgate.net This information is vital for determining the predominant solution-state conformation and understanding the dynamics of the isoprenoid tail. Variable temperature NMR studies can also be employed to investigate the interchange between different conformational isomers. nih.govresearchgate.net

Ligand-based NMR methods are powerful for studying the interactions between this compound and its potential biological targets, such as proteins. nih.govnih.gov Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the molecule are in close contact with a receptor, even for weak binding interactions. nih.gov These methods are particularly valuable in drug discovery and chemical biology for mapping the binding epitope of a ligand without the need for isotopic labeling of the protein. nih.gov

Advanced Chromatographic Techniques for Separation and Quantification

Advanced chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures. The choice of method depends on the volatility and polarity of the compound.

Given its molecular weight and the presence of the long alkyl chain, this compound is not highly volatile, making liquid chromatography the preferred method over gas chromatography for its analysis. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS) are the methods of choice for the separation and quantification of geranylgeranylated compounds. nih.gov Reversed-phase chromatography, utilizing a C18 stationary phase, is commonly employed for the separation of isoprenoids. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives to improve peak shape and ionization efficiency. nih.gov For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode offers high sensitivity and selectivity. nih.gov

For preparative separations, column chromatography using silica (B1680970) gel as the stationary phase and a non-polar eluent system, such as hexane-based solvents, can be effective for isolating terpenoids. thecbggurus.com

Table 3: Common Chromatographic Techniques for Terpenoid Analysis

TechniqueStationary PhaseMobile Phase/EluentDetectionApplication
UHPLC-MS/MSReversed-phase (e.g., C18)Acetonitrile/Water with additivesTandem Mass SpectrometryQuantification
HPLCReversed-phase (e.g., C18)Methanol/WaterUV, MSSeparation and Quantification
Column ChromatographySilica GelHexane/Ethyl Acetate gradientsTLC, UVPurification and Isolation

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound from reaction mixtures and biological matrices. The versatility of HPLC lies in its compatibility with a wide array of detectors, each providing a different dimension of analytical information.

For the analysis of this compound, a typical HPLC setup would employ a reversed-phase column, such as a C18, with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. This allows for the efficient separation of the nonpolar this compound from more polar impurities.

Diverse detection methods that can be coupled with HPLC for the analysis of this compound include:

UV-Vis Detectors: These detectors measure the absorbance of UV-Vis light by the analyte. The phenyl group in this compound is expected to exhibit strong absorbance in the UV region, making this a suitable method for detection and quantification.

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) provides information about the molecular weight and structure of the compound. nih.govresearchgate.net This hyphenated technique is highly sensitive and selective, allowing for the unambiguous identification of this compound. nih.govresearchgate.netiosrjournals.org

Charged Aerosol Detection (CAD): For compounds lacking a strong chromophore, CAD is a valuable alternative. It provides a near-universal response that is independent of the chemical properties of the analyte.

Interactive Table: HPLC Methods for Phenyl Sulfide Containing Compounds

AnalyteColumnMobile PhaseDetection MethodReference
Secoisolariciresinol diglucosideC18Acetonitrile/WaterUV nih.gov

Note: This table provides an example of HPLC methods used for compounds containing functionalities present in this compound, as direct HPLC data for the specific compound is not widely published.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. hpst.cz Given the potential for thermal lability, the application of GC to this compound would require careful method development to avoid degradation in the heated injector or column.

When applicable, GC can provide high-resolution separation of isomers and related impurities. The choice of detector is crucial for the selective and sensitive analysis of sulfur-containing compounds.

Flame Ionization Detector (FID): A universal detector for organic compounds, FID would respond to the hydrocarbon backbone of this compound.

Sulfur Chemiluminescence Detector (SCD): This detector is highly specific for sulfur-containing compounds and offers excellent sensitivity and selectivity. hpst.cz It would be particularly useful for tracing the presence of this compound in complex matrices without interference from non-sulfur containing compounds. hpst.czhpst.cz

Mass Spectrometry (MS): GC-MS combines the separation power of GC with the identification capabilities of MS, providing detailed structural information and fragmentation patterns that can confirm the identity of this compound. researchgate.netiosrjournals.org

Vibrational Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy techniques, such as FTIR and Raman, are non-destructive methods that provide detailed information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. nih.gov The resulting spectrum is a unique fingerprint of the molecule's functional groups. nih.gov For this compound, characteristic absorption bands would be expected for:

C-H stretching and bending vibrations from the geranylgeranyl chain and the phenyl group.

C=C stretching vibrations from the alkene groups in the geranylgeranyl moiety and the aromatic ring.

C-S stretching vibrations , which are typically weak and can be found in the fingerprint region of the spectrum.

The analysis of FTIR spectra can be used to confirm the presence of these key functional groups and to monitor the progress of reactions involving their transformation. researchgate.net

Interactive Table: Key FTIR Peaks for Phenyl Sulfide Moieties

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Phenyl C=CStretching~1600-1500 nih.gov
Alkyl C-HStretching~3000-2850 nih.gov
Aromatic C-HStretching~3100-3000 nih.gov
C-SStretching~700-600 researchgate.net

This data is based on general spectroscopic principles and data for related phenyl sulfide compounds.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information on:

The C-S bond , which often gives a more distinct signal in Raman than in FTIR.

The C=C bonds of the isoprenoid chain and the phenyl ring.

Raman spectroscopy can be a powerful tool for structural confirmation and for studying conformational changes in the molecule.

Hyphenated Analytical Platforms for Integrated Analysis

Hyphenated analytical platforms combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. nih.govsaspublishers.com These integrated systems provide a wealth of information from a single analysis. nih.goviosrjournals.orgsaspublishers.com For this compound, the most relevant hyphenated techniques would be:

LC-MS: As previously mentioned, this is a powerful tool for the identification and quantification of the compound in complex mixtures. researchgate.net

GC-MS: For volatile derivatives or if the compound is sufficiently stable, GC-MS provides high-resolution separation and detailed mass spectral data. researchgate.net

LC-FTIR: This technique allows for the acquisition of an FTIR spectrum for each component separated by HPLC, providing functional group information for each peak. iosrjournals.org

The use of these hyphenated platforms is essential for the comprehensive characterization of complex molecules like this compound, ensuring its identity, purity, and structural integrity in research applications. ijpsr.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are instrumental in predicting a wide array of molecular properties, from spectroscopic parameters to reactivity indices.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. DFT calculations can provide valuable information about the electronic structure of Geranylgeranyl Phenyl Sulfide (B99878), which is fundamental to understanding its chemical behavior. Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The reactivity of Geranylgeranyl Phenyl Sulfide can be further explored through conceptual DFT, which utilizes global reactivity descriptors. These descriptors, derived from the variations in energy with respect to the number of electrons, offer a quantitative measure of chemical reactivity.

Table 1: Conceptual DFT Reactivity Descriptors

DescriptorFormulaInterpretation
Electronegativity (χ)χ = - (EHOMO + ELUMO) / 2The power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution or charge transfer.
Chemical Softness (S)S = 1 / (2η)A measure of the polarizability of the molecule.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic power of a molecule.

These parameters, once calculated for this compound, would offer a comprehensive picture of its reactivity profile, indicating its propensity to act as an electron donor or acceptor in chemical reactions.

Ab initio methods, which are based on first principles without the use of empirical parameters, are highly reliable for predicting spectroscopic properties. Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction) can be used to calculate the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound.

By simulating the vibrational spectra, each calculated frequency can be assigned to specific vibrational modes of the molecule, such as the stretching and bending of C-H, C=C, and C-S bonds. This theoretical assignment is invaluable for interpreting experimental spectra and confirming the molecular structure. Furthermore, ab initio methods can predict other spectroscopic parameters, including NMR chemical shifts, which are crucial for structural elucidation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

The geranylgeranyl chain in this compound imparts significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of such flexible molecules. By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule in different environments, such as in solution or when interacting with a biological target.

MD simulations can provide insights into:

Conformational Preferences: Identifying the low-energy conformations of the geranylgeranyl tail and the orientation of the phenyl sulfide group.

Solvent Effects: Understanding how the presence of a solvent influences the conformational equilibrium.

Binding Dynamics: When docked into a protein active site, MD simulations can assess the stability of the binding pose and characterize the dynamic interactions between the ligand and the protein. For instance, simulations of curcumin (B1669340), a molecule with a flexible chain, with enzymes like Geranylgeranyl Transferase 1 (GGTase1) and Farnesyl Transferase (FTase) have been used to evaluate the stability of the docked complex over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound are reported, this methodology is highly relevant for designing analogs with enhanced biological activity, for example, as inhibitors of protein prenylation.

A QSAR study would typically involve the following steps:

Data Set: A series of this compound analogs with measured biological activity (e.g., IC50 values for enzyme inhibition) would be required.

Descriptor Calculation: A wide range of molecular descriptors, including physicochemical, topological, and electronic properties, would be calculated for each compound.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a predictive model.

Model Validation: The robustness and predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of novel, untested this compound derivatives, thereby prioritizing their synthesis and experimental testing.

Molecular Docking Studies for Enzyme-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is crucial for understanding the potential biological targets of this compound. Given its structural similarity to geranylgeranyl pyrophosphate, a natural substrate for enzymes like GGTase1, molecular docking could be employed to investigate its interaction with such enzymes. researchgate.net

A typical molecular docking workflow for this compound would involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target enzyme (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of this compound.

Docking Simulation: Using a docking algorithm to explore the possible binding modes of the ligand within the active site of the enzyme.

Scoring and Analysis: Ranking the predicted binding poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the protein.

For example, docking studies of curcumin with GGTase1 and FTase have revealed its binding affinity and interaction patterns within the active sites of these enzymes, suggesting its potential as an inhibitor. nih.govnih.gov Similar studies with this compound could provide valuable hypotheses about its mechanism of action at a molecular level.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the potential energy surface for a proposed reaction pathway, it is possible to identify the transition states and intermediates involved.

DFT calculations are commonly used to locate the geometry of transition states and calculate their activation energies. This information is vital for understanding the kinetics of a reaction and for optimizing reaction conditions. For instance, the synthesis of sulfides can proceed through various mechanisms, such as nucleophilic substitution (SN2) or Michael addition. youtube.com Theoretical studies can help elucidate the most favorable pathway for the formation of this compound.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and rate. Such theoretical investigations can be instrumental in designing more efficient synthetic routes to this compound and its derivatives.

Computational Biology Approaches for Pathway Analysis and Target Identification

While specific computational biology studies focusing exclusively on this compound are not extensively detailed in publicly accessible literature, a robust framework of in silico methodologies can be applied to elucidate its biological mechanisms. These computational approaches are instrumental in predicting molecular targets, understanding pathway interactions, and generating testable hypotheses for further experimental validation, thereby accelerating the drug discovery process. nih.govnih.gov

The process typically begins with identifying potential protein targets and subsequently mapping these targets to specific biological pathways to infer the compound's mechanism of action. nih.gov

Target Identification Strategies

Computational target identification can be broadly categorized into two main approaches: ligand-based and structure-based methods. nih.gov

Ligand-Based Target Prediction: This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. springernature.com The two-dimensional (2D) and three-dimensional (3D) structure of this compound would be compared against large databases of compounds with known protein targets, such as ChEMBL and DrugBank. nih.gov Methods like chemical similarity searching, fingerprint analysis, and pharmacophore modeling identify the key structural features of this compound responsible for potential biological activity and match them to known ligands to predict targets. nih.govtandfonline.com

Structure-Based Target Prediction (Inverse Virtual Screening): When the 3D structure of a compound is known, it can be computationally screened against a library of 3D protein structures. nih.gov This technique, often called inverse or reverse docking, calculates the binding affinity of this compound to the binding sites of numerous proteins. nih.gov Proteins that show a high predicted binding affinity are identified as potential targets. This method is particularly useful for discovering novel, previously unexpected targets. creative-biolabs.com

Pathway and Network Analysis

Once a list of potential protein targets for this compound is generated, the next step is to understand their collective function in a broader biological context.

Pathway Enrichment Analysis: The identified targets are mapped to known biological pathways using comprehensive databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO). nih.govgenome.jp Statistical methods, such as hypergeometric tests or Fisher's exact test, are then applied to determine which pathways are significantly over-represented with the predicted targets. nih.gov This analysis can reveal if this compound is likely to interfere with specific signaling cascades or metabolic processes. frontiersin.org

Network Pharmacology: This systems-level approach constructs and analyzes complex interaction networks to understand the holistic effect of a compound. nih.govbohrium.com A "compound-target-pathway" network is built to visualize the relationships between this compound, its predicted protein targets, and the biological pathways they modulate. nih.gov By analyzing the topology of this network, researchers can identify key proteins (hubs) and critical pathways that are most likely to be impacted by the compound's activity, providing a deeper understanding of its potential therapeutic effects and off-target interactions. nih.gov

Integration with Omics Data: To enhance predictive accuracy, computational models can be integrated with experimental data. For example, gene expression data (transcriptomics) from cell lines treated with this compound can reveal which genes and, by extension, which pathways are up- or down-regulated. nih.gov Techniques like Gene Set Enrichment Analysis (GSEA) use this data to identify pathways that are significantly associated with the compound's effect, corroborating the findings from target prediction. nih.gov

The following table provides a hypothetical output from such a computational workflow for this compound, illustrating how potential targets are identified and linked to biological pathways.

Predicted Protein TargetComputational MethodAssociated KEGG PathwayPrediction Confidence Score
Protein Kinase A (PKA)Ligand-Based SimilarityMAPK Signaling Pathway0.85
Cyclooxygenase-2 (COX-2)Molecular DockingArachidonic Acid Metabolism0.91
Phosphoinositide 3-kinase (PI3K)Pharmacophore ModelingPI3K-Akt Signaling Pathway0.79
Tumor Necrosis Factor-alpha (TNF-alpha)Ligand-Based SimilarityTNF Signaling Pathway0.88
Matrix Metalloproteinase-9 (MMP-9)Molecular DockingExtracellular Matrix-Receptor Interaction0.82

Note: The data presented in this table is purely illustrative and intended to demonstrate the type of output generated by computational biology approaches. It is not based on actual experimental results for this compound.

Ultimately, these computational biology and bioinformatics approaches provide a powerful, cost-effective, and rapid means to profile the bioactivity of a compound like this compound. creative-biolabs.com They generate crucial insights that guide subsequent experimental studies to validate the predicted targets and mechanisms of action. tandfonline.com

Research on Derivatives and Structure Activity Relationships Sar

Design and Synthesis of Analogues with Modified Isoprenoid Chains

The long, lipophilic geranylgeranyl chain is a critical determinant of GGPS's interaction with biological targets. Researchers have synthesized various analogues with altered isoprenoid chains to probe the impact of chain length, flexibility, and stereochemistry on activity.

Modifying the length of the isoprenoid chain has been a key strategy to understand its role in biological activity. Analogues are often synthesized by coupling a modified isoprenoid bromide with thiophenol under basic conditions.

Farnesyl Analogues : Replacing the 20-carbon geranylgeranyl group with the shorter 15-carbon farnesyl chain has been investigated. These farnesyl phenyl sulfide (B99878) analogues are valuable tools for comparing the effects of C15 versus C20 chains in biological systems. Studies on related farnesyl derivatives show that while the pyrophosphate moiety is crucial for enzyme binding, the lipophilic chain also contributes significantly through non-specific interactions. Altering chain length can impact how the molecule fits into the active site of target enzymes.

Homogeranylgeranyl Analogues : Extending the chain to a 25-carbon "homogeranylgeranyl" structure is another synthetic modification. This alteration helps to determine if a longer chain can enhance lipophilic interactions or access deeper binding pockets within a target protein, potentially increasing potency or altering selectivity.

The design of these analogues is crucial for understanding the spatial requirements of the binding sites of enzymes that GGPS interacts with, such as protein farnesyltransferase and squalene synthase.

The geranylgeranyl chain contains multiple double bonds, each of which can exist in either an E (trans) or Z (cis) configuration. The naturally occurring form is typically the all-E isomer. The synthesis of stereoisomeric variants is essential for determining the optimal geometry for biological activity.

Modification of the Phenyl Sulfide Moiety

The phenyl sulfide portion of GGPS offers numerous possibilities for chemical modification to fine-tune the molecule's electronic properties, solubility, and metabolic stability.

The addition of various substituents to the phenyl ring can dramatically alter the electronic and steric properties of the molecule, which in turn affects its biological activity. The position and nature of these substituents are critical.

Electronic Effects : Electron-donating groups (e.g., -OCH₃, -CH₃) can increase electron density in the phenyl ring, potentially influencing interactions with electron-deficient pockets in a target protein. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease electron density and can form different types of interactions, such as hydrogen bonds or dipole-dipole interactions. nih.govuomustansiriyah.edu.iqrsc.org The specific effect often depends on whether the substituent is placed at the ortho, meta, or para position.

Steric Effects : The size and position of substituents can also have a significant steric impact, influencing the molecule's ability to fit into a binding site. Bulky groups may either enhance binding by filling a large pocket or decrease activity by preventing proper orientation.

Systematic studies involving different substituents are necessary to build a comprehensive SAR profile for this part of the molecule.

Substituent TypeExample Group(s)Predicted Effect on Phenyl RingPotential Impact on Biological Activity
Electron-Donating-OCH₃, -CH₃, -NH₂Increases electron densityMay enhance binding to electron-deficient sites
Electron-Withdrawing-NO₂, -CF₃, -CNDecreases electron densityMay improve interactions through hydrogen bonding or dipole forces
Halogens-F, -Cl, -BrInductive withdrawal, resonance donationCan alter lipophilicity and metabolic stability

The sulfur atom in the phenyl sulfide linkage is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives often exhibit different physical, chemical, and biological properties compared to the parent sulfide.

Synthesis : The oxidation of sulfides to sulfoxides and sulfones is a common chemical transformation. Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents, while stronger conditions can produce the sulfone. nih.gov

Properties and Activity :

Sulfoxides : The introduction of a sulfoxide group increases the polarity of the molecule and introduces a chiral center at the sulfur atom. This can lead to altered solubility and different interactions with target enzymes. In some cases, sulfoxides have been found to be less active than the corresponding sulfides. nih.gov

Sulfones : The sulfone group is even more polar and is a strong hydrogen bond acceptor. This change can significantly impact binding affinity and specificity. In some contexts, sulfones are important for biological activity, while in others, they may reduce it. researchgate.net The conversion of a sulfoxide to a sulfone can also occur metabolically in vivo, which has implications for the compound's pharmacokinetic profile. nih.gov

The comparative biological evaluation of the sulfide, sulfoxide, and sulfone forms is a critical component of SAR studies.

Oxidation StateChemical GroupKey PropertiesGeneral Impact on Activity
Sulfide-S-Less polar, lipophilicOften serves as the base compound for activity
Sulfoxide-S(O)-More polar, chiral centerVariable; can increase, decrease, or have no effect on activity nih.gov
Sulfone-S(O)₂-Highly polar, H-bond acceptorCan significantly alter binding and specificity; may be an active metabolite researchgate.netnih.gov

Future Directions and Emerging Research Opportunities

Integration with Advanced Chemical Biology Techniques (e.g., Proteomics, Metabolomics)

A significant opportunity lies in using advanced chemical biology to map the cellular interactions of Geranylgeranyl Phenyl Sulfide (B99878). As a synthetic analogue of the natural isoprenoid Geranylgeranyl Pyrophosphate (GGPP), it is hypothesized to interact with enzymes involved in the mevalonate (B85504) pathway. metwarebio.comwikipedia.orgresearchgate.net Techniques like chemical proteomics and metabolomics are crucial for identifying its direct protein targets and understanding its broader impact on cellular metabolism.

Chemical Proteomics: To identify the specific proteins that Geranylgeranyl Phenyl Sulfide binds to, it could be modified into a chemical probe. By attaching an alkyne or azide (B81097) "handle" to the molecule, researchers can use click chemistry to tag and isolate its binding partners from cell lysates. nih.govnih.gov This approach, which has been successfully used for other isoprenoid analogues, can provide a proteome-wide, quantitative analysis of protein prenylation and reveal both intended targets and potential off-target effects. semanticscholar.orgox.ac.ukdigitellinc.com Such studies are essential for deciphering the compound's mechanism of action and for developing more selective derivatives.

Metabolomics: The influence of this compound on cellular metabolism can be assessed using targeted and untargeted metabolomics. creative-proteomics.com High-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise quantification of isoprenoid pathway intermediates, including isopentenyl pyrophosphate (IPP), farnesyl pyrophosphate (FPP), and GGPP. nih.govnih.govcreative-proteomics.com By treating cells with this compound and measuring the subsequent changes in these metabolite pools, researchers can determine if the compound inhibits key enzymes in the pathway, such as Geranylgeranyl Diphosphate (B83284) Synthase (GGDPS). researchgate.net

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of this compound and its future analogues presents an opportunity to apply the principles of green and sustainable chemistry. wikipedia.org The goal is to develop synthetic routes that are not only efficient but also minimize environmental impact by reducing waste and avoiding hazardous reagents. pnas.orgpaperpublications.org

Modern organic synthesis offers numerous strategies for the sustainable formation of thioethers (sulfides). organic-chemistry.orgacs.org These include methods that utilize odorless, stable sulfur sources, proceed without catalysts, or employ environmentally benign solvents like water. researchgate.netchemistryforsustainability.org Applying these techniques could lead to a more atom-economical and eco-friendly production process.

Sustainable Synthesis Strategy Description Potential Advantage for this compound Synthesis
Catalyst-Free C-S Metathesis A cascade reaction between sulfoxides and alkyl halides in an ionic liquid, avoiding the need for metal catalysts or bases. organic-chemistry.orgSimplifies purification, reduces heavy metal waste, and uses a recyclable solvent.
Use of Elemental Sulfur Employing elemental sulfur with activating agents (e.g., S8/KF) as the sulfur source in the presence of inexpensive copper catalysts. organic-chemistry.orgUtilizes an abundant, non-toxic, and user-friendly starting material.
Aqueous Thioester Synthesis Reaction between thioacetate (B1230152) and thiols in an aqueous medium, which can be coupled to other reactions to drive the process forward. nih.govEliminates the need for volatile organic solvents, enhancing safety and reducing environmental impact.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction times and reduce energy consumption. Increases throughput and efficiency, making the synthesis more scalable and economical.

Adopting these sustainable approaches would not only reduce the environmental footprint of research and development but also align with the growing demand for green practices in the pharmaceutical and chemical industries.

Discovery of Undiscovered Biological Roles and Enzyme Targets

The structural similarity of this compound to GGPP suggests its potential as an inhibitor of enzymes that utilize this natural substrate. The primary candidates for investigation are the enzymes responsible for GGPP synthesis and its subsequent use in protein prenylation. nih.goveurekaselect.com

Potential Enzyme Targets:

Geranylgeranyl Diphosphate Synthase (GGDPS): This enzyme catalyzes the final step in the synthesis of GGPP. nih.gov Its inhibition leads to the depletion of cellular GGPP, thereby preventing the geranylgeranylation of key signaling proteins. mdpi.com GGDPS is considered an attractive target for anticancer therapies. aacrjournals.orgnih.gov

Protein Geranylgeranyltransferases (GGTase I and II): These enzymes catalyze the attachment of the geranylgeranyl group from GGPP onto cysteine residues of substrate proteins, such as those in the Ras, Rho, and Rab families of small GTPases. nih.govmdpi.com Inhibiting these enzymes disrupts the proper localization and function of proteins critical for cancer cell proliferation and survival, making GGTase-I a validated target for anti-cancer drug development. researchgate.net

A comprehensive screening of this compound against a panel of these and other related enzymes in the mevalonate pathway would be a critical step. Such studies could reveal its primary target(s), its selectivity profile, and potentially uncover previously unknown biological roles for synthetic isoprenoid analogues. nih.gov

Development of Predictive Computational Models for De Novo Design

Structure-based drug design and computational modeling are powerful tools for accelerating the development of novel therapeutics. mdpi.com By leveraging the known three-dimensional structures of potential enzyme targets like GGDPS, researchers can use computational methods to predict how this compound binds and to guide the design of new, more potent inhibitors. aacrjournals.orgnih.gov

Molecular Docking: This technique can be used to simulate the interaction between this compound and the active site of an enzyme like GGDPS or GGTase. nih.gov These simulations can predict the binding pose and estimate the binding affinity, providing valuable insights into the structure-activity relationship. This information can explain why certain structural features are important for activity and suggest modifications to improve potency.

De Novo Design: Based on the binding pocket of a target enzyme, computational algorithms can design novel molecular scaffolds from the ground up. rsc.org Using the this compound structure as a starting point, these models could generate virtual libraries of new analogues with optimized interactions, improved selectivity, and better drug-like properties. This in silico approach allows for the prioritization of the most promising candidates for chemical synthesis and biological testing, saving significant time and resources.

Collaborative Multidisciplinary Research Initiatives in Natural Product Chemistry

The journey of a compound like this compound from a synthetic molecule to a potential therapeutic tool is inherently multidisciplinary. actascientific.comnih.gov Realizing its full potential requires a collaborative effort that bridges multiple scientific fields. mdpi.com

A successful research initiative would involve a team of experts with diverse skills:

Synthetic Organic Chemists: To devise and execute efficient and sustainable syntheses of this compound and its rationally designed analogues. yale.edu

Computational Chemists: To build predictive models of enzyme-inhibitor interactions and guide the de novo design of next-generation compounds.

Biochemists and Enzymologists: To perform in vitro assays, determine enzyme inhibition kinetics, and characterize the precise molecular mechanism of action.

Chemical and Cell Biologists: To use advanced proteomics and metabolomics to study the compound's effects in cellular models and to validate its biological targets. osu.edu

Pharmacologists: To evaluate the efficacy of lead compounds in preclinical disease models and to assess their pharmacokinetic properties.

Such integrated, multidisciplinary initiatives are essential for navigating the complexities of modern drug discovery and are the most promising path forward for unlocking the undiscovered potential of this compound. osu.edu

Q & A

Q. What are the common synthetic routes for geranylgeranyl phenyl sulfide (GGPS)?

GGPS is typically synthesized via nucleophilic substitution reactions. For example, geranylgeranyl bromide can react with thiophenol derivatives in the presence of a base (e.g., K₂CO₃) to form the sulfide bond. Similar methodologies are employed for analogous sulfides like ethyl phenyl sulfide, where alkyl halides react with thiophenols under controlled conditions . Optimization of solvent polarity (e.g., using DMF or THF) and temperature (room temperature to 60°C) is critical for yield improvement.

Q. Which spectroscopic techniques are employed to characterize GGPS?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic shifts for sulfide-bound protons (δ ~2.5–3.5 ppm) and aromatic protons.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (C₂₆H₃₈S, m/z ~382.3).
  • Infrared (IR) Spectroscopy: Stretching vibrations for C-S bonds (~600–700 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) are observed.
  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves stereochemistry and bond lengths .

Q. What safety precautions are required when handling GGPS in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors (GGPS may release H₂S upon decomposition).
  • Storage: Keep in airtight containers away from oxidizers (e.g., H₂O₂) and heat sources. Toxicity data for analogous sulfides (e.g., phenyl sulfide) report LD₅₀ values in rodents (oral: ~490 mg/kg), indicating moderate toxicity .

Advanced Research Questions

Q. How does the choice of catalyst influence the oxidation products of GGPS?

Diruthenium complexes (e.g., Ru₂(OAc)₄Cl) catalyze aerobic oxidation of sulfides to sulfoxides or sulfones. For GGPS, the reaction pathway depends on:

  • Catalyst loading: Higher catalyst concentrations favor sulfone formation.
  • Reaction time: Prolonged exposure to O₂ may lead to over-oxidation.
  • Solvent polarity: Polar aprotic solvents (e.g., acetonitrile) enhance sulfoxide selectivity. Studies on methyl phenyl sulfide show that 2 equivalents of H₂O₂ directly yield sulfones, while 1 equivalent produces sulfoxides .

Q. What experimental design considerations are critical for studying GGPS thermal stability?

  • Controlled Conditions: Use thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition kinetics.
  • Analytical Methods: Pair TGA with differential scanning calorimetry (DSC) to detect phase transitions and exothermic/endothermic events.
  • Statistical Validation: Replicate experiments (n ≥ 3) and apply Student’s t-test to evaluate significance of degradation temperature variations .

Q. How can researchers resolve discrepancies in reported reaction yields for GGPS derivatives?

  • Data Normalization: Account for variables like solvent purity, catalyst batch, and moisture content.
  • Error Propagation Analysis: Calculate combined uncertainties from measurement tools (e.g., GC/MS calibration curves).
  • Meta-Analysis: Compare datasets using Fisher’s Exact Test to identify outliers or systematic biases (e.g., substrate impurities) .

Q. What mechanistic insights can be gained from crystallographic studies of GGPS analogs?

X-ray crystallography (e.g., ) reveals bond angles and conformations critical for reactivity. For example, steric hindrance from the geranylgeranyl chain may explain slower oxidation rates compared to smaller sulfides like methyl phenyl sulfide. Dihedral angles between aromatic and sulfide groups influence electronic properties (e.g., Hammett σ values) .

Methodological Guidelines

Designing a kinetic study for GGPS sulfoxidation:

  • Control Groups: Include uncatalyzed reactions and negative controls (e.g., solvent-only).
  • Sampling Intervals: Collect aliquots at fixed time points for GC/MS analysis.
  • Rate Constant Calculation: Use pseudo-first-order kinetics if catalyst is in excess.
  • Statistical Reporting: Report mean ± standard deviation and R² values for linear regression fits .

Interpreting conflicting data on GGPS solubility:

  • Solvent Screening: Test solubility in a range of solvents (hexane to DMSO) using the "shake-flask" method.
  • Data Triangulation: Cross-validate with computational models (e.g., Hansen solubility parameters).
  • Documentation: Archive raw data (e.g., UV-Vis absorbance curves) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.